molecular formula C15H15N5O3 B2383371 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide CAS No. 1396782-38-9

2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide

Cat. No.: B2383371
CAS No.: 1396782-38-9
M. Wt: 313.317
InChI Key: BIZDLGJKISEDIP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is a synthetic chemical compound featuring a furan-3-carboxamide core linked to a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole moiety via a phenyl bridge. This specific molecular architecture, containing both tetrazole and furan rings, is of significant interest in medicinal chemistry and drug discovery research. The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate a compound's polarity, metabolic stability, and binding affinity to biological targets. Compounds with tetrazole scaffolds have been investigated for their inhibitory effects on various enzymes, such as the Mur enzymes in bacterial peptidoglycan biosynthesis . The furan carboxamide structure provides a rigid, planar framework that can facilitate interactions with enzyme active sites. Researchers may explore this compound as a potential precursor or lead molecule in developing novel therapeutic agents, particularly for applications in infectious disease and enzymology. Its high structural complexity also makes it a candidate for material science and chemical biology studies. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-13(10(2)23-9)14(21)16-11-4-6-12(7-5-11)20-15(22)19(3)17-18-20/h4-8H,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZDLGJKISEDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and pharmacological evaluations.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step reactions that integrate various functional groups. The general synthetic route includes the formation of the furan and tetrazole moieties, which are crucial for its biological activity. The compound can be synthesized through microwave-assisted methods, yielding high purity and crystalline forms suitable for further studies .

Structural Analysis

The molecular structure of the compound incorporates a furan ring, a carboxamide group, and a tetrazole derivative, which contribute to its pharmacological properties. The presence of these functional groups is believed to enhance its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives containing tetrazole rings have exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus epidermidis and Escherichia coli . The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.25 to 4 µg/mL, demonstrating their potency compared to standard antibiotics like ciprofloxacin.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on human cancer cell lines using the MTT assay. Compounds similar to the target molecule showed selective cytotoxicity against cancer cells while being non-cytotoxic to normal cell lines (HaCaT). This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to specific structural features:

Structural FeatureImportance in Activity
Furan RingEnhances lipophilicity and bioavailability
Tetrazole MoietyContributes to antimicrobial properties
Carboxamide GroupIncreases interaction with biological targets

Research indicates that modifications in these groups can lead to variations in potency and selectivity against different microbial strains or cancer cells .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of tetrazole derivatives, one compound demonstrated significant inhibition against S. epidermidis. The study utilized both standard and clinical strains to assess efficacy, revealing that modifications in the phenyl ring enhanced activity .

Case Study 2: Cytotoxicity Profile

A separate investigation into the cytotoxic effects on various cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of electron-donating groups was linked to increased cytotoxicity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds with similar structures. For instance, derivatives containing tetrazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Case Study Example :
A study evaluated a series of tetrazole derivatives for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, suggesting enhanced efficacy.

Compound IDCell LineIC50 (µg/mL)
6hMCF-72.32
6hA5495.36

Antimicrobial Activity

Compounds similar to 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide have also been investigated for their antimicrobial properties. The presence of the furan and tetrazole rings contributes to their effectiveness against various bacterial strains.

Antibacterial Activity :
In vitro tests have shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound IDTarget BacteriaMIC (µg/mL)
11cStaphylococcus aureus32
11eEscherichia coli47.5

Potential Use in Drug Design

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets through multiple mechanisms opens avenues for the design of new therapeutics for cancer and infectious diseases.

Comparison with Similar Compounds

Research Findings and Data Gaps

Structural Characterization
  • X-ray Crystallography: No direct data exist for the target compound, but programs like SHELXL () and ORTEP-3 () are industry standards for small-molecule refinement, suggesting methods for future structural analysis.
  • NMR Spectroscopy : The absence of reported NMR data for the target compound contrasts with detailed spectra for 7b (δ = 2.22–2.49 ppm for methyl groups), underscoring a need for experimental validation .

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1H-tetrazol-1-yl scaffold is synthesized via Huisgen [3+2] cycloaddition between nitriles and sodium azide. For the 4-methyl-5-oxo variant, the reaction requires a nitrile precursor with a ketone or ester group adjacent to the cyano group to facilitate oxo-group incorporation during cyclization.

Representative Procedure

  • Substrate : 4-Cyanoacetophenone derivatives.
  • Conditions : NaN₃ (3 eq), NH₄Cl (1 eq), DMF, 120°C, 12–24 h.
  • Catalyst : Cu(II)-supported nanoparticles (e.g., Fe₃O₄@SiO₂/Cu(II)) enhance yields (85–95%) and reduce reaction time to 1–2 h under microwave irradiation.

Mechanistic Insight
The Cu(II) catalyst polarizes the nitrile group, enabling nucleophilic attack by azide. Subsequent cyclization forms the tetrazole ring, with the ketone group tautomerizing to yield the 5-oxo moiety.

N-Methylation of Tetrazolone

Post-cyclization, N-methylation at the tetrazole’s N4 position is achieved using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃, DMF, 60°C, 6 h).

Key Data

Parameter Value
Yield 78–90%
Selectivity >95% (N4 vs. N1)

Nitro Reduction to Aniline

The nitro group in intermediates like 4-(4-methyl-5-oxotetrazol-1-yl)nitrobenzene is reduced using H₂/Pd-C (ethanol, 25°C, 2 h) or SnCl₂/HCl.

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Esterification and Hydrolysis

The furan core is constructed via acid-catalyzed cyclization of γ-keto esters, followed by hydrolysis (Figure 2).

Patent-Based Protocol (DE2207098A1)

  • Substrate : Ethyl γ-keto-3-methylpent-2-enoate.
  • Conditions : H₂SO₄ (cat.), 100°C, 4 h → ethyl 2,5-dimethylfuran-3-carboxylate (82% yield).
  • Hydrolysis : NaOH (aq.), ethanol, reflux → 2,5-dimethylfuran-3-carboxylic acid (95% yield).

Amide Coupling: Final Assembly

Carboxylic Acid Activation

The furan-3-carboxylic acid is converted to its acid chloride using SOCl₂ (neat, 70°C, 2 h) or coupling agents like HATU/DIPEA.

Nucleophilic Acylation

The tetrazole-aniline reacts with the activated acid in anhydrous THF or DMF at 0–25°C (12–24 h), yielding the target amide.

Optimization Table

Coupling Agent Solvent Temp (°C) Yield (%)
HATU DMF 25 88
EDCl/HOBt THF 0→25 75

Alternative and Emerging Methodologies

Microwave-Assisted Tetrazole Synthesis

Microwave irradiation (200 W, 130°C, 10 min) with Cu(II)-grafted carbon nanotubes reduces cycloaddition time to minutes while maintaining yields >90%.

Flow Chemistry Approaches

Continuous-flow systems with immobilized catalysts (e.g., Pd/Co@CNT) enable scalable tetrazole synthesis (TON > 500).

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃-tetrazole), 2.48 (s, 6H, furan-CH₃), 7.12–8.05 (m, aromatic H).
  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1740 cm⁻¹ (C=O tetrazolone).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide, and how are reaction conditions optimized?

  • Answer : Synthesis involves multi-step reactions, including coupling the furan-3-carboxamide core with a tetrazole-substituted phenyl group. Key steps include:

  • Amide bond formation between the furan carboxylic acid derivative and the aniline-containing tetrazole moiety, typically using coupling agents like EDCI or DCC under anhydrous conditions .
  • Tetrazole ring formation via [2+3] cycloaddition reactions, requiring precise temperature control (e.g., reflux in acetonitrile) and stoichiometric ratios of nitrile and azide precursors .
  • Purification via column chromatography or recrystallization to isolate the product. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?

  • Answer :

  • NMR spectroscopy (¹H, ¹³C) confirms the presence of methyl groups (δ ~2.3 ppm for furan-CH₃), tetrazole protons (δ ~8.5 ppm), and amide carbonyl signals (δ ~165 ppm in ¹³C) .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 385.14) and fragmentation patterns matching the tetrazole and furan moieties .
  • HPLC monitors purity (>98%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Answer : Stability studies show:

  • Acidic conditions (pH < 3) : Rapid degradation of the tetrazole ring via hydrolysis, forming carboxylic acid derivatives.
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C, as confirmed by HPLC .
  • Thermal stability : Decomposition above 150°C (DSC/TGA data), necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC₅₀ comparisons) .
  • Impurity effects : Re-synthesize the compound with >99% purity (via preparative HPLC) and re-test activity .
  • Solubility differences : Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation artifacts .

Q. What computational strategies are effective for predicting this compound’s reactivity and optimizing synthetic pathways?

  • Answer :

  • Density Functional Theory (DFT) models predict reaction transition states (e.g., tetrazole cyclization energy barriers) to identify optimal catalysts (e.g., ZnCl₂) .
  • Machine learning (ML) algorithms analyze historical reaction data to recommend solvent systems (e.g., DMF for amidation) and temperature ranges (80–100°C) .
  • Molecular dynamics simulations assess stability in biological matrices, guiding formulation design .

Q. What experimental design principles are critical for scaling up synthesis while maintaining yield and purity?

  • Answer : Use Design of Experiments (DoE) frameworks:

  • Factorial designs test variables (e.g., temperature, catalyst loading) to identify critical parameters. For example, a 2³ factorial design revealed that reaction time and solvent polarity (logP) are key for yield optimization .
  • Continuous flow reactors improve scalability by enhancing heat/mass transfer, reducing side reactions (e.g., tetrazole oxidation) .

Q. How can researchers identify the biological target(s) of this compound using omics or structural biology approaches?

  • Answer :

  • Chemoproteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture target proteins in cell lysates, followed by LC-MS/MS identification .
  • X-ray crystallography : Co-crystallize the compound with potential targets (e.g., kinases) to resolve binding modes. For example, the furan carbonyl may form hydrogen bonds with kinase hinge regions .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries can reveal synthetic lethal interactions, narrowing down pathways of interest .

Methodological Guidelines

  • Synthetic Optimization : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to minimize experimental runs .
  • Data Validation : Cross-validate computational predictions (e.g., DFT) with experimental kinetics data .
  • Biological Assays : Include counter-screens against related targets (e.g., kinase panels) to assess selectivity .

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